molecular formula C6H3ClF3N B1631558 3-Chloro-4-(trifluoromethyl)pyridine CAS No. 81565-19-7

3-Chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1631558
CAS No.: 81565-19-7
M. Wt: 181.54 g/mol
InChI Key: YNYROPYZSZBORI-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 181.54 . It is used as a reagent in various applications .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including this compound, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

This compound is a colorless or pale yellow liquid . It has a refractive index of n20/D 1.406, a boiling point of 37 °C/10 mmHg, and a density of 1.391 g/mL at 25 °C .

Scientific Research Applications

Applications in Herbicide Synthesis

3-Chloro-4-(trifluoromethyl)pyridine plays a crucial role in the synthesis of potent herbicides. A notable example is its derivative, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is a key intermediate in producing the highly efficient herbicide trifloxysulfuron. This compound is synthesized from nicotinamide through a series of reactions, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. The process has been optimized to yield up to 48.7% based on the starting material, nicotinamide (Zuo, 2010).

In Pesticide Synthesis

The chemical is also integral in synthesizing various pesticides. 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative, is extensively used in pesticide production. The synthesis processes for this derivative have been thoroughly reviewed and evaluated, highlighting its significance in the field of agrochemicals (Lu, 2006).

As a Building Block in Organic Synthesis

The compound is also utilized as a versatile building block in organic synthesis. Its reactivity and the ability to undergo various functionalization reactions make it a valuable precursor for synthesizing complex organic molecules. For instance, the principles of synthesizing 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, emphasizing the importance of the position of the nitrogen atom on the pyridine ring and the presence of electron-withdrawing groups in determining the feasibility of side-chain chlorination. The study underscores the compound's versatility and utility in organic synthesis (Liu, 2014).

In Structural and Spectroscopic Studies

This compound has been characterized structurally and spectroscopically to understand its properties better. Detailed studies involving FT-IR, 1H, and 13C NMR experiments, along with computational methods, have provided insights into its molecular structure, vibrational frequencies, and chemical shifts. These studies not only elucidate the compound's properties but also lay the groundwork for its application in various fields, including antimicrobial research (Evecen et al., 2017).

Mechanism of Action

Target of Action

3-Chloro-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Mode of Action

The mode of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The fluorine atom enhances the biological activities and physical properties of the compounds . The pyridine moiety, on the other hand, contributes to the compound’s interaction with its targets .

Biochemical Pathways

It is known that tfmp derivatives have been used in the protection of crops from pests . This suggests that the compounds may interfere with biochemical pathways essential for the survival or reproduction of these pests.

Pharmacokinetics

The presence of the fluorine atom in tfmp derivatives is known to affect the pharmacokinetic properties of the compounds . Fluorine can enhance the bioavailability of the compounds, influence their metabolic stability, and affect their distribution within the body .

Result of Action

The major use of TFMP derivatives is in the protection of crops from pests . The introduction of TFMP derivatives to the agrochemical market has led to the development of more than 20 new TFMP-containing agrochemicals . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety and Hazards

When handling 3-Chloro-4-(trifluoromethyl)pyridine, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases, which are essential for cell signaling and regulation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to variations in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Additionally, it can influence the activity of cofactors and other metabolic regulators, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within cells can impact its effectiveness and potential toxicity. Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYROPYZSZBORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478374
Record name 3-Chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81565-19-7
Record name 3-Chloro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81565-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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